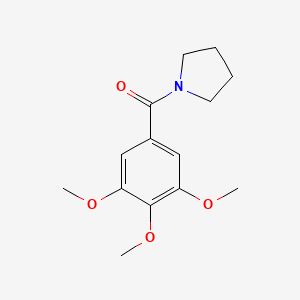

Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-

Description

Contextualization within Heterocyclic Chemistry and Pyrrolidine (B122466) Derivatives

Heterocyclic chemistry is a vast and vital branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Pyrrolidine, a saturated heterocycle with the formula (CH₂)₄NH, is a cornerstone of this field. wikipedia.org It is a cyclic secondary amine, presenting as a colorless liquid that is miscible with water and most organic solvents. wikipedia.org

The pyrrolidine ring is a prevalent scaffold in a multitude of natural products, particularly alkaloids, and synthetic molecules with profound biological activities. nih.govresearchgate.net Its significance in medicinal chemistry is amplified by several key features:

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of three-dimensional space compared to its aromatic counterpart, pyrrole (B145914). This "pseudorotation" is crucial for precise interactions with biological targets. nih.gov

Stereochemistry: The pyrrolidine scaffold can possess multiple stereogenic centers, leading to a variety of stereoisomers, each potentially exhibiting distinct biological profiles. nih.gov

Basicity and Nucleophilicity: The nitrogen atom confers basicity and nucleophilicity to the ring, which can be modulated by substituents, influencing both its chemical reactivity and physiological behavior. nih.gov

Derivatives of pyrrolidine are integral to numerous pharmaceuticals, demonstrating a wide array of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and antibacterial agents. researchgate.netnih.gov The structural diversity and inherent properties of the pyrrolidine nucleus make it a privileged scaffold in drug discovery and development. researchgate.netnih.gov

Significance of the 3,4,5-Trimethoxybenzoyl Moiety in Organic Synthesis and Chemical Biology

The 3,4,5-trimethoxybenzoyl group is a derivative of benzoic acid characterized by three methoxy (B1213986) groups (-OCH₃) at positions 3, 4, and 5 of the phenyl ring. This moiety is not merely a passive structural component; it is a key pharmacophore found in numerous biologically active molecules and serves as a versatile building block in organic synthesis. bloomtechz.comgeetauniversity.edu.in

The trimethoxyphenyl motif is a characteristic structural requirement for activity in many potent compounds, including inhibitors of tubulin polymerization, which are crucial in cancer chemotherapy. nih.govnih.gov The arrangement of the three methoxy groups is often critical for binding to biological targets, such as microtubules. nih.govnih.gov

In organic synthesis, the precursor, 3,4,5-trimethoxybenzaldehyde (B134019), is a valuable starting material for creating complex molecules. bloomtechz.com It participates in a range of chemical reactions that allow for the construction of diverse molecular architectures, including various heterocyclic compounds. bloomtechz.com The presence of this moiety in a molecule can significantly influence its pharmacological properties. For instance, it is found in compounds investigated for anticancer and antimicrobial activities. bloomtechz.commdpi.comresearchgate.net

Historical Overview of Research Trajectories for the Chemical Compound and Analogues

Research into N-acylpyrrolidines, the class of compounds to which Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- belongs, has a long history rooted in the study of natural products and the quest for new therapeutic agents. Many alkaloids found in plants feature the pyrrolidine ring, often in an acylated form. nih.gov

The specific combination with the 3,4,5-trimethoxybenzoyl group gained prominence through studies on natural products and synthetic analogues targeting cellular machinery, particularly microtubules. For example, the related compound 1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine has been identified in plant species like Piper lolot and Piper sarmentosum. nih.gov

Early research on synthetic analogues often focused on mimicking the structures of naturally occurring tubulin inhibitors. The 3,4,5-trimethoxyphenyl group is a key feature of potent agents like colchicine (B1669291) and podophyllotoxin, driving chemists to incorporate this moiety into various heterocyclic scaffolds, including pyrrolidine, to explore new anticancer agents. nih.govnih.gov Over the decades, the research trajectory has evolved from simple synthesis and isolation to detailed investigations of structure-activity relationships (SAR), mechanism of action, and the development of dual-targeting inhibitors for complex diseases like multidrug-resistant cancer. nih.govnih.gov

Rationale for Continued Academic Investigation of Structural and Functional Aspects

The continued investigation of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- and its analogues is propelled by the search for novel therapeutic agents with improved efficacy and selectivity. The combination of the versatile pyrrolidine scaffold and the biologically significant 3,4,5-trimethoxybenzoyl moiety offers a rich platform for drug design. nih.govnih.gov

Current research focuses on several key areas:

Anticancer Drug Development: A primary driver is the development of new anticancer agents. Researchers synthesize and evaluate derivatives for their ability to inhibit cancer cell growth, often by targeting tubulin polymerization or other critical cellular pathways like the Wnt/β-catenin signaling pathway. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are conducted to understand how modifications to either the pyrrolidine ring or the trimethoxybenzoyl group affect biological activity. This knowledge is crucial for designing more potent and less toxic compounds. nih.govnih.gov

Dual-Targeting Inhibitors: There is growing interest in developing molecules that can inhibit multiple targets simultaneously. For example, recent research has explored pyrrole derivatives bearing the 3,4,5-trimethoxybenzoyl group as dual inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway, which could be effective against multidrug-resistant cancers. nih.gov

Exploration of New Biological Activities: Beyond cancer, the unique chemical structure warrants investigation into other potential therapeutic areas, leveraging the broad biological potential of both the pyrrolidine and trimethoxybenzoyl components. nih.govnih.gov

The synthesis of novel derivatives continues to be a vibrant area of research, with chemists employing advanced synthetic methods to create libraries of compounds for biological screening. thieme-connect.comorganic-chemistry.org The ultimate goal is to leverage the unique structural and functional aspects of this chemical framework to address unmet medical needs.

Compound Data

Below are tables detailing the properties of the core chemical entities discussed in this article.

Table 1: Properties of Pyrrolidine Interactive Data Table

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Pyrrolidine | wikipedia.org |

| Other Names | Tetrahydropyrrole, Azacyclopentane | wikipedia.org |

| Molecular Formula | C₄H₉N | wikipedia.org |

| Molar Mass | 71.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Clear colorless liquid | wikipedia.org |

| Boiling Point | 87 °C | wikipedia.org |

Table 2: Properties of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- Interactive Data Table

| Property | Value |

|---|---|

| IUPAC Name | (3,4,5-trimethoxyphenyl)(pyrrolidin-1-yl)methanone |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYJYMHUFBKDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213476 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63886-38-4 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Strategies

Direct Acylation Routes for N-Acylated Pyrrolidines

Direct acylation represents the most straightforward approach to synthesizing the target compound. This method involves the formation of an amide bond between the pyrrolidine (B122466) ring and the 3,4,5-trimethoxybenzoyl moiety.

The primary method for the direct synthesis of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- involves the condensation reaction between pyrrolidine and 3,4,5-trimethoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. iitk.ac.intestbook.comwikipedia.org In this procedure, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. total-synthesis.com The reaction liberates hydrochloric acid, which is neutralized by a base present in the reaction mixture. testbook.comtotal-synthesis.com

The general reaction is as follows: Pyrrolidine + 3,4,5-Trimethoxybenzoyl chloride → Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- + HCl

This method is widely utilized in organic chemistry for the synthesis of amides and esters due to its efficiency and the high reactivity of acyl chlorides. testbook.comwikipedia.orgbyjus.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions. The Schotten-Baumann reaction is typically conducted in a biphasic solvent system, such as dichloromethane (B109758) and water or diethyl ether and water. iitk.ac.inwikipedia.org The organic phase contains the amine and acyl chloride, while the aqueous phase contains the base to neutralize the generated acid. wikipedia.org

Several factors can be adjusted for optimization:

Base: An aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, is commonly used to trap the HCl byproduct, driving the reaction equilibrium towards the product. byjus.comorganic-chemistry.org The use of an organic base like pyridine (B92270) is also an option and can sometimes enhance the reactivity of the acylating agent. byjus.com

Solvent: The choice of an inert organic solvent is important. Dichloromethane is often preferred for its ability to dissolve the reactants while remaining immiscible with the aqueous base layer. iitk.ac.in

Temperature: These reactions are often carried out at room temperature or slightly below to control the exothermic nature of the reaction and prevent potential side reactions. iitk.ac.in

| Parameter | Condition | Rationale |

| Reactants | Pyrrolidine, 3,4,5-Trimethoxybenzoyl chloride | Direct precursors for the target amide. |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Separates organic product from aqueous base and byproduct salts. wikipedia.org |

| Base | Aqueous NaOH or Pyridine | Neutralizes HCl byproduct to prevent amine protonation and drive equilibrium. byjus.comorganic-chemistry.org |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes degradation or side-product formation. iitk.ac.in |

Incorporation of the Trimethoxybenzoyl-Pyrrolidine Scaffold into Complex Molecules

The 1-(3,4,5-trimethoxybenzoyl)pyrrolidine framework serves as a valuable building block in medicinal chemistry, primarily due to the established pharmacological importance of the 3,4,5-trimethoxyphenyl (TMP) moiety. bohrium.comsemanticscholar.org The TMP group is a key pharmacophore in many potent bioactive agents. bohrium.com Synthetic strategies have been developed to integrate this core structure into a variety of more complex heterocyclic systems, aiming to create novel compounds with enhanced biological activities. These methodologies leverage the pyrrolidine and trimethoxybenzoyl components as foundational scaffolds for constructing diverse molecular architectures.

Synthesis of Pyrrolizine Derivatives Bearing the 3,4,5-Trimethoxyphenyl Moiety

The synthesis of pyrrolizine derivatives incorporating the 3,4,5-trimethoxyphenyl group has been explored to develop novel compounds with potential therapeutic applications. Research has led to the creation of two new series of pyrrolizines featuring this moiety: Schiff bases and their corresponding benzamide (B126) derivatives. nih.govnih.govtandfonline.com

The synthetic route to the Schiff base series involves the reaction of an appropriate 6-amino-2,3-dihydro-1H-pyrrolizine-5-carboxamide with 3,4,5-trimethoxybenzaldehyde (B134019). nih.gov For instance, the reaction of N-(4-methoxyphenyl)-6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide with 3,4,5-trimethoxybenzaldehyde yields the corresponding Schiff base, 7-Cyano-N-(4-methoxyphenyl)-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide, as a yellow amorphous solid with a 74% yield. nih.gov A similar reaction with the N-(4-chlorophenyl) analog produced the target compound in a 64% yield. nih.gov Subsequent reduction of these Schiff bases leads to the formation of the second series, the benzamide derivatives. nih.govtandfonline.com

Detailed research findings indicate that the benzamide derivatives generally exhibit higher cytotoxicity against cancer cell lines compared to the Schiff base precursors. semanticscholar.orgnih.govtandfonline.com

Characterization Data for Pyrrolizine Derivative 15d

| Analysis | Data | Source |

|---|---|---|

| Appearance | Yellow amorphous solid | nih.gov |

| Melting Point | 271–273 °C | nih.gov |

| Yield | 64% | nih.gov |

| IR (νmax/cm-1) | 3277, 3234, 3177 (NH), 3065 (aromatic C–H), 2996, 2939 (aliphatic C–H) 2208 (CN), 1676 (COs), 1611, 1577, 1547 (C═C, C═N) | nih.gov |

| 1H NMR (CDCl3, 500 MHz, δ ppm) | 2.55–2.61 (m, 2H, pyrrolizine CH2-2), 3.07 (t, 2H, J= 7.4 Hz, pyrrolizine CH2-1), 3.94 (s, 6H, 3″-OCH3+5″-OCH3), 3.96 (s, 3H, 4″-OCH3), 4.53 (t, 2H, J= 7.1 Hz, pyrrolizine CH2-3), 7.15 (s, 2H, Ph CH-2″+CH-6″), 7.28 (d, 2H, J= 7.8 Hz, Ph CH-3′+CH-5′), 7.60 (d, 2H, J= 7.8 Hz, Ph CH-2′+CH-6′), 9.08 (s, H, N═CH), 10.67 (s, H, CONH) | nih.gov |

| 13C NMR (CDCl3, 125 MHz, δ ppm) | 24.64 (pyrrolizine CH2-2), 25.45 (pyrrolizine CH2-1), 50.15 (pyrrolizine CH2-3), 56.42 (2C, 3″-OCH3+5″-OCH3), 61.20 (4″-OCH3), 106.22 (2C, Ph CH-2″+CH-6″), 106.72 (pyrrolizine C-7), 116.55 (CN), 117.54 (pyrrolizine C-6), 121.28 (2C, Ph CH-2′+CH-6′), 130.46 (Ph C-4′), 131.73 (Ph C-1″), 131.97 (2C, Ph CH-3′+CH-5′), 132.62 (pyrrolizine C-5), 137.34 (pyrrolizine C-7a), 148.41 (Ph C-1′), 153.67 (Ph C-4″), 153.78 (2C, Ph C-3″+C-5″), 158.31 (PhNHCO), 160.29 (N═CH) | nih.gov |

Preparation of Pyrrolidone Derivatives with a 3,4,5-Trimethoxyphenyl Scaffold

A significant synthetic effort has been directed towards the preparation of pyrrolidone derivatives that feature the 3,4,5-trimethoxyphenyl group. These syntheses typically begin with the formation of a core intermediate, methyl 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate. mdpi.com This key intermediate is prepared by heating a mixture of itaconic acid, 3,4,5-trimethoxyaniline, and methanol (B129727), which results in the desired product in an 84% yield. mdpi.com

This ester is then converted into 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide, a versatile precursor for a range of heterocyclic derivatives. mdpi.com The carbohydrazide (B1668358) can be reacted with various aldehydes to produce hydrazones or can undergo cyclization reactions to form more complex systems such as pyrroles, pyrazoles, oxadiazoles, and triazoles. mdpi.comresearchgate.net For example, refluxing the carbohydrazide with the appropriate aldehyde in propan-2-ol for 3-11 hours yields the corresponding hydrazone derivatives. mdpi.com Further cyclization of the carbohydrazide with reagents like carbon disulfide in the presence of potassium hydroxide leads to the formation of oxadiazolethiones, while reaction with thiourea (B124793) can yield triazolethiones. ktu.eduresearchwithnj.comlsmu.lt

Research has shown that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhances the anticancer activity against human A549 lung cancer cells. ktu.eduresearchwithnj.comlsmu.lt

Synthesis and Characterization of Methyl 1-(3,4,5-trimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

| Parameter | Details | Source |

|---|---|---|

| Appearance | Dark grayish solid | mdpi.com |

| Yield | 84% | mdpi.com |

| Melting Point | 94–95 °C | mdpi.com |

| 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 2.67–2.84 (m, 2H, CH2CO), 3.40–3.59 (m, 1H, CH), 3.63 (s, 3H, OCH3), 3.69 (s, 3H, COOCH3), 3.76 (s, 6H, 2OCH3), 3.93–4.13 (m, 2H, NCH2), 6.96 (s, 2H, HAr) | mdpi.com |

| 13C NMR (101 MHz, DMSO-d6) δ (ppm) | 34.83, 35.13, 51.17, 52.18, 55.91, 60.10, 97.95, 134.30, 135.09, 152.67, 171.41, 173.11 | mdpi.com |

| IR (KBr): νmax (cm−1) | 1745, 1695 (2C=O), 1257, 1236 (3OCH3) | mdpi.com |

One-Pot Synthetic Procedures for Related Heterocyclic Systems

The development of one-pot synthetic procedures represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry by improving efficiency and reducing waste. rsc.orgmdpi.com These strategies, which involve conducting multiple reaction steps in a single vessel without isolating intermediates, are highly valuable for constructing complex heterocyclic molecules from simpler precursors. rsc.org

One such advanced method is the one-pot triple cascade reaction, which has been developed for the synthesis of medicinally relevant heterocycles like pyridazinones and dihydropyrimidinones. rsc.orgrsc.org This process typically involves a sequence of reactions such as a Claisen-decarboxylation, an electrophilic reaction, and a final heterocyclization step, all performed sequentially in the same pot. rsc.org Similarly, multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a powerful tool for rapidly building molecular complexity. nih.govnih.gov For instance, a one-pot, three-component reaction has been used to synthesize chromene derivatives. nih.gov

The condensation of 2-(3,4-dimethoxyphenyl) acetaldehyde (B116499) with pyrrolidine can afford an enamine intermediate, which is then reacted with other components in a one-pot sequence to form complex structures like chromenopyrrol-4-ones, demonstrating the utility of pyrrolidine scaffolds in MCRs. nih.gov These cascade and multi-component strategies streamline the synthesis of diverse heterocyclic systems and offer an efficient alternative to traditional multi-step synthetic routes. mdpi.com

Derivatization to Pyrrolidine-2,5-dione (Maleimide) Compounds

Pyrrolidine-2,5-diones, commonly known as maleimides, are important structural motifs in many pharmacologically active compounds. nih.gov The derivatization of the 1-(3,4,5-trimethoxybenzoyl)pyrrolidine scaffold to include a maleimide (B117702) ring represents a strategy for creating novel hybrid molecules. General synthetic methods for maleimides can be adapted for this purpose.

A prevalent method for synthesizing N-substituted maleimides is the condensation reaction between maleic anhydride (B1165640) and a suitable primary amine, often carried out in a solvent like glacial acetic acid. researchgate.netresearchgate.net To apply this to the target scaffold, a derivative of 1-(3,4,5-trimethoxybenzoyl)pyrrolidine bearing a primary amine functional group would be required as the starting material.

More advanced strategies for synthesizing substituted maleimides have also been developed. One novel method involves a phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, which then undergo a cascade γ′-addition with aryl imines to yield functionalized 3,4-disubstituted maleimides. nih.gov Other approaches include palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents or ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide. organic-chemistry.org These methods provide pathways to a wide array of substituted maleimide derivatives and could be conceptually applied to create complex structures built upon the trimethoxybenzoyl-pyrrolidine core. nih.govorganic-chemistry.org

Functionalization of Thiazole (B1198619) Scaffolds with 3,4,5-Trimethoxybenzoyl and Pyrrolidine Moieties

Integrating the 1-(3,4,5-trimethoxybenzoyl)pyrrolidine scaffold with thiazole and related azole rings is a key strategy for developing new chemical entities. A direct application of this concept is seen in the derivatization of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide. researchwithnj.comlsmu.lt This carbohydrazide precursor is cyclized to form various azole derivatives, including 4-amino-5-(5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 5-(5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net

More general strategies for functionalizing thiazole scaffolds can also be envisioned. A powerful approach involves the use of a versatile reactive tag on the thiazole ring. rsc.orgnih.gov For example, a sulfone group on a thiazole can facilitate diverse transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, allowing for the attachment of various molecular fragments. rsc.orgnih.govresearchgate.net Another established method for forming thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net In a hypothetical application, a derivative of 1-(3,4,5-trimethoxybenzoyl)pyrrolidine could be converted into a thioamide or an α-haloketone, which would then serve as a precursor for building a thiazole ring or for coupling with a pre-existing thiazole moiety. researchgate.net Such modular approaches are valuable for creating libraries of new hybrid molecules for biological screening. nih.gov

Challenges in Synthesis and Future Directions in Synthetic Design

While significant progress has been made in synthesizing complex molecules based on the 1-(3,4,5-trimethoxybenzoyl)pyrrolidine scaffold, several challenges remain. A primary hurdle is achieving high stereoselectivity, particularly in the synthesis of polysubstituted pyrrolidine rings, as the biological activity of stereoisomers can differ dramatically. nih.govrsc.org The scalability of multi-step syntheses often presents difficulties, with issues such as low yields in specific steps or complex purification procedures limiting the production of larger quantities of the final compounds. nih.govrsc.org

Future directions in synthetic design are aimed at overcoming these challenges and expanding the chemical space accessible from this scaffold. A major focus is the continued development of highly efficient one-pot, cascade, and multi-component reactions. rsc.orgmdpi.com These methods enhance atom economy, reduce solvent waste, and streamline synthetic pathways, in line with green chemistry principles. rsc.org The exploration of novel catalytic systems, including organocatalysts and transition metals like palladium and ruthenium, will be crucial for discovering new transformations and improving the selectivity and functional group tolerance of existing reactions. mdpi.comnih.gov

Furthermore, the integration of computational chemistry and machine learning is poised to accelerate synthetic design. bohrium.com These tools can help predict reaction outcomes, optimize reaction conditions, and guide the design of molecules with desired properties. The development of modular, scaffold-hopping strategies will enable the rapid generation of diverse compound libraries from a common intermediate. rsc.orgnih.gov Finally, an emphasis on late-stage functionalization techniques will allow for the introduction of chemical diversity at the final stages of a synthesis, providing a powerful tool for structure-activity relationship studies. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-". Analysis of one-dimensional and two-dimensional NMR data provides precise information on the chemical environment of each atom, their connectivity, and spatial relationships.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the molecule. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on the analysis of its constituent parts—the pyrrolidine (B122466) ring and the 3,4,5-trimethoxybenzoyl group—and data from closely related structural isomers.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the trimethoxybenzoyl moiety. The two aromatic protons on the trimethoxybenzoyl ring are chemically equivalent and should appear as a singlet, typically in the downfield region around 6.7-6.8 ppm. The methoxy (B1213986) groups will present as two singlets: one integrating to 6 protons for the two equivalent methoxy groups at the 3- and 5-positions, and another integrating to 3 protons for the methoxy group at the 4-position. These are expected around 3.8-3.9 ppm. The protons of the pyrrolidine ring will appear as multiplets in the upfield region. Due to the influence of the adjacent nitrogen atom and the amide bond, the two methylene groups alpha to the nitrogen (at positions 2 and 5) are expected to resonate as a triplet around 3.5-3.7 ppm. The two methylene groups beta to the nitrogen (at positions 3 and 4) would appear as a multiplet further upfield, around 1.9-2.1 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the amide group is a key indicator, expected to appear significantly downfield around 170 ppm. The aromatic carbons of the trimethoxybenzoyl group will have characteristic shifts, with the methoxy-substituted carbons appearing further downfield. The carbon atoms of the pyrrolidine ring are expected in the range of 23-50 ppm.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~6.75 (s, 2H) | Aromatic H (C2', C6') | ~170 | Amide Carbonyl (C=O) |

| ~3.88 (s, 6H) | Methoxy H (C3', C5') | ~153 | Aromatic C (C3', C5') |

| ~3.85 (s, 3H) | Methoxy H (C4') | ~141 | Aromatic C (C4') |

| ~3.60 (t, 4H) | Pyrrolidine H (C2, C5) | ~130 | Aromatic C (C1') |

| ~1.95 (m, 4H) | Pyrrolidine H (C3, C4) | ~105 | Aromatic C (C2', C6') |

| ~61 | Methoxy C (C4') | ||

| ~56 | Methoxy C (C3', C5') | ||

| ~48 | Pyrrolidine C (C2, C5) | ||

| ~25 | Pyrrolidine C (C3, C4) |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure. researchgate.netscielo.br

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene groups within the pyrrolidine ring (H2/H3 and H4/H5), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyrrolidine ring and the methoxy groups to their corresponding carbon signals, confirming the assignments in the table above. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule. Expected key correlations include:

From the pyrrolidine protons at C2 and C5 to the amide carbonyl carbon.

From the aromatic protons (H2', H6') to the amide carbonyl carbon and to other aromatic carbons (C1', C3', C4', C5').

From the methoxy protons to their attached aromatic carbons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in studying the molecule's conformation, for instance, by showing correlations between the aromatic protons and the protons on the pyrrolidine ring that are close in space due to the molecule's three-dimensional structure. harvard.edu

Conformational Analysis and Dynamic NMR Studies of the Pyrrolidine Ring

The bond between the carbonyl carbon and the pyrrolidine nitrogen has a partial double-bond character due to amide resonance. This restricts rotation around the C-N bond, leading to the existence of two distinct rotational isomers, or rotamers. researchgate.net This phenomenon is common in N-acyl pyrrolidines and can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netbeilstein-journals.org

At room temperature, the rotation may be slow on the NMR timescale, resulting in a doubling of some or all of the pyrrolidine ring signals in the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two sets of signals merge into a single, broadened peak. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing valuable insight into the molecule's flexibility and conformational dynamics. beilstein-journals.org The conformation of the five-membered pyrrolidine ring itself, which typically adopts an "envelope" or "twist" conformation to relieve steric strain, can also be investigated using coupling constants and NOESY data. frontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-". The spectrum is dominated by a strong absorption band corresponding to the amide carbonyl group.

The most prominent feature in the IR spectrum is the strong C=O stretching vibration of the tertiary amide, which is expected to appear in the range of 1630-1670 cm⁻¹. Other characteristic absorptions include the C-N stretch of the amide around 1400-1450 cm⁻¹, and the C-O stretching vibrations from the methoxy ether groups, which typically show strong bands in the 1250-1000 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching from the pyrrolidine ring will be observed just below 3000 cm⁻¹. vscht.cz

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1670-1630 | C=O Stretch | Tertiary Amide |

| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |

| 1450-1400 | C-N Stretch | Amide |

| 1250-1200 | Asymmetric C-O Stretch | Aryl Ether (Methoxy) |

| 1050-1000 | Symmetric C-O Stretch | Aryl Ether (Methoxy) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For "Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-" (molecular formula C₁₄H₁₉NO₄), the expected molecular weight is approximately 265.30 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass.

The fragmentation of the molecule provides a structural fingerprint. A key fragmentation pathway for N-acyl compounds involves the cleavage of the C-N amide bond. This would lead to the formation of a highly stable 3,4,5-trimethoxybenzoyl acylium ion. This fragment is often the base peak in the spectrum of related molecules. tubitak.gov.tr Another common fragmentation involves the loss of the entire pyrrolidine ring. researchgate.net

Analysis of a structural isomer, 2-(2-hydroxyethyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidine, confirms the prevalence of the trimethoxybenzoyl cation at m/z 195. tubitak.gov.tr This provides strong evidence that the same fragment would be a major peak for the target compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 265 | [C₁₄H₁₉NO₄]⁺ | Molecular Ion (M⁺) |

| 195 | [C₁₀H₁₁O₄]⁺ | 3,4,5-trimethoxybenzoyl acylium ion (likely base peak) |

| 168 | [C₉H₈O₃]⁺ | Loss of CO from m/z 195 |

| 70 | [C₄H₈N]⁺ | Pyrrolidin-1-yl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of a sample of "Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-". tubitak.gov.tr

In a GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. This allows for the identification of any impurities present in the sample.

X-ray Crystallography for Solid-State Molecular Architecture

A critical aspect of crystallographic analysis is the determination of the molecule's stereochemistry and conformational preferences. For Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, this would involve defining the puckering of the pyrrolidine ring and the rotational arrangement of the trimethoxybenzoyl group relative to the amide bond.

Since Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- is an achiral molecule, the concept of absolute configuration does not apply. However, the conformation of the five-membered pyrrolidine ring, which is non-planar, could be determined. It would likely adopt either an envelope or a twist conformation, and the specific torsion angles within the ring would quantify this puckering.

| Torsion Angle | Description | Expected Information |

|---|---|---|

| O=C-N-C (amide bond) | Defines the planarity of the amide group. | Would likely be close to 180°, indicating a trans configuration. |

| C(aryl)-C(carbonyl)-N-C(pyrrolidine) | Describes the rotation around the benzoyl-amide bond. | Provides insight into the steric and electronic interactions between the aromatic ring and the pyrrolidine moiety. |

| C-O-C-C (methoxy groups) | Indicates the orientation of the methoxy groups relative to the benzene ring. | Reveals the degree of coplanarity and potential steric hindrance. |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. A crystallographic study would identify and characterize these non-covalent forces, which are crucial for understanding the stability and physical properties of the solid.

For Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, the primary intermolecular interactions would likely involve hydrogen bonds, C-H···O interactions, and potentially π-π stacking. The trimethoxybenzoyl group provides several oxygen atoms that can act as hydrogen bond acceptors, while the pyrrolidine and aromatic rings offer hydrogen bond donors.

The packing of the molecules would aim to maximize favorable intermolecular interactions, leading to a stable, repeating three-dimensional lattice. The analysis would reveal how these interactions guide the formation of specific packing motifs, such as chains, sheets, or more complex networks.

| Interaction Type | Potential Donor/Acceptor Sites | Significance |

|---|---|---|

| C-H···O Hydrogen Bonds | C-H groups on the pyrrolidine and aromatic rings (donors) and the carbonyl and methoxy oxygen atoms (acceptors). | Key contributors to the stability of the crystal lattice. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence the electronic properties and overall packing arrangement. |

| van der Waals Forces | General attractive forces between all atoms. | Contribute to the overall cohesion of the crystal. |

In the absence of an experimental crystal structure, any discussion of these parameters remains speculative. A definitive analysis of the solid-state molecular architecture of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- awaits a future X-ray crystallographic investigation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of molecules.

Molecular Modeling and Simulation for Conformational Dynamics and Interactions

Molecular modeling and simulation techniques are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets.

Mechanistic Insights from Computational Organic Chemistry

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. escholarship.org By calculating the potential energy surface, researchers can identify transition states and intermediates, allowing for a detailed understanding of reaction pathways. For example, DFT calculations have been used to propose reaction mechanisms for the synthesis of various pyrrolidine (B122466) derivatives. nih.govnih.gov These computational approaches can determine whether a reaction is under kinetic or thermodynamic control. Currently, there are no published computational studies on the reaction mechanisms involving the formation or transformation of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping the detailed pathways of chemical reactions. For amides similar to Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, a primary area of investigation is hydrolysis, which involves the breaking of the resilient amide bond. Computational models can elucidate whether a reaction proceeds through a stepwise or a concerted mechanism.

For instance, studies on amide hydrolysis often investigate two main pathways under acidic conditions: N-protonation or O-protonation. nih.govresearchgate.net Ab initio calculations on model amides have shown that the preferred mechanism can differ based on the molecule's structure. Planar amides tend to favor O-protonation, while structurally twisted amides may proceed via N-protonation, leading to different reaction intermediates and transition states. nih.govresearchgate.net

The process involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates, which are stable valleys on the potential energy surface. researchgate.net The geometries of these transient species are optimized, and their energies are calculated to determine the activation energy barriers for each step. rsc.org For example, in the base-catalyzed hydrolysis of secondary amides like N-methylbenzamide, computational studies have identified a two-step mechanism involving the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond. researchgate.net The second step is often found to be the rate-determining stage of the process. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are frequently employed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.netrsc.org These computational techniques provide a step-by-step visualization of bond-forming and bond-breaking events during a reaction.

To illustrate the kind of data generated in such studies, the following table shows calculated activation free energies for the hydrolysis of various amides, demonstrating how substituents affect the energy barrier.

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| Dimethylformamide (DMF) | 23.1 | 22.6 |

| Dimethylacetamide (DMA) | 26.0 | 24.1 |

| Data derived from theoretical studies on base-catalyzed amide hydrolysis. nih.gov |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can dramatically alter the rate, outcome, and even the mechanism of a reaction. numberanalytics.comnih.gov Computational chemistry addresses these solvent effects through two primary models: implicit and explicit solvation.

Implicit solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific properties like a dielectric constant. nih.govresearchgate.net This approach is computationally efficient and effective for screening a wide range of solvents to predict their influence on reaction thermodynamics and kinetics. researchgate.net For example, theoretical screening of solvents can predict how the free energy of a reaction changes from the gas phase to a solvent environment, indicating whether the solvent stabilizes the reactants, products, or transition states. researchgate.net

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. This is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. nih.govacs.org In the study of amide hydrolysis, including explicit water molecules in the calculations has been shown to be essential for accurately predicting reaction barriers. nih.gov Theoretical studies have revealed that water molecules can act as catalysts by forming hydrogen-bond networks that stabilize transition states and facilitate proton transfer. researchgate.netnih.gov For instance, in the base-catalyzed hydrolysis of formamide, calculations showed that the most favorable transition state structure involves a network of five to six explicit water molecules hydrogen-bonded to the reacting species. nih.gov

The effect of the solvent on reaction selectivity is another critical area of study. In reactions with multiple possible products, the solvent can preferentially stabilize the transition state leading to one product over another. acs.orgresearchgate.net For example, a theoretical study on the reaction of 3-pyrroline-2-one (B142641) with an amine in both the gas phase and an ethanol (B145695) solvent model demonstrated that the solvent lowered the activation energy, but the kinetic selectivity for the main product was maintained. beilstein-journals.org This indicates that while the solvent can accelerate the reaction, it may not change which product is preferentially formed.

The table below illustrates how calculated reaction free energies can vary between the gas phase and different solvents, based on a theoretical study of a cycloaddition reaction involving a benzamide (B126) derivative.

| Parameter | Gas Phase (kcal/mol) | Dichloromethane (B109758) (DCM) (kcal/mol) | Benzene (kcal/mol) |

| Activation Gibbs Free Energy (Pathway 1) | 25.5 | 28.1 | 27.8 |

| Activation Gibbs Free Energy (Pathway 2) | 26.1 | 28.8 | 28.5 |

| Data derived from a theoretical study on the [3+2] cycloaddition reaction of N-(cyclopent-2-en-1-yl)benzamide. acs.orgresearchgate.net |

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

General Biological Activities of Pyrrolidine (B122466) Derivatives

Detailed mechanistic investigations specifically for the compound Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, concerning its general antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties, are not extensively available in the current body of scientific literature. Research has more broadly focused on the diverse biological activities of the larger family of pyrrolidine derivatives. These studies provide a foundational understanding of the potential mechanisms that compounds within this class might employ.

Antimicrobial Properties: Mechanistic Basis and In Vitro Efficacy

While specific studies on the antimicrobial mechanisms of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- are not found, the broader class of pyrrolidine derivatives has been investigated for such properties. For example, certain 1,2,4-oxadiazole pyrrolidine derivatives have been synthesized and tested for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. Compounds containing a 4-chlorophenyl group were noted for their inhibitory activity against E. coli DNA gyrase. This suggests that some pyrrolidine scaffolds can be tailored to interfere with essential bacterial processes.

Anti-inflammatory Effects: Cellular and Molecular Pathways

The anti-inflammatory potential of the specific compound Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- has not been detailed in available research. However, studies on related pyrrolidine structures offer insights into possible mechanisms. For instance, some 2-pyrrolidinone and pyrrolidine derivatives have been evaluated for their ability to inhibit autotaxin (ATX), an enzyme linked to various pathological inflammatory conditions. By inhibiting ATX, these compounds can modulate pathways that lead to inflammation.

Neuroprotective Actions: Receptor Modulation and Signaling Pathways

There is a lack of specific research into the neuroprotective mechanisms of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-. The broader family of pyrrolidine alkaloids and their derivatives are recognized for their significant roles in pharmacotherapy, which includes investigations into their effects on the central nervous system. These investigations often explore interactions with various receptors and signaling pathways, but specific data for the title compound is not available.

Antiviral Capabilities: In Vitro Mechanistic Aspects

Specific in vitro studies detailing the antiviral mechanisms of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- are not present in the available scientific literature. While the pyrrolidine scaffold is a key component in many pharmacologically active agents, dedicated research into the antiviral capabilities of this particular compound has not been published.

Anticancer Mechanisms and Specific Cellular Targets (In Vitro and Animal Models)

The 3,4,5-trimethoxybenzoyl moiety is a well-known pharmacophore present in several potent anticancer agents that act by disrupting microtubule dynamics. While direct studies on Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- are scarce, extensive research on structurally related compounds provides a strong basis for its presumed mechanism of action.

Inhibition of Tubulin Polymerization

The primary anticancer mechanism associated with compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. By interfering with tubulin dynamics, these agents can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).

Numerous studies have demonstrated that derivatives featuring a 3,4,5-trimethoxyphenyl group act as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. This binding prevents the assembly of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division.

For instance, a series of 3-aroyl-1-arylpyrrole derivatives required the 3-(3,4,5-trimethoxyphenyl)carbonyl moiety for potent inhibition of tubulin polymerization and cancer cell growth. Similarly, novel 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles were synthesized and shown to have strong antiproliferative activity by inhibiting tubulin assembly. One of the most potent compounds in this series, 5k , strongly inhibited tubulin assembly with an IC50 value of 0.66 μM, which was more potent than the well-known tubulin inhibitor combretastatin A-4 (CA-4) in the same experiment.

The table below summarizes the tubulin polymerization inhibitory activity of a representative related compound.

| Compound | Target | IC50 (μM) | Cell Lines Tested | Reference |

| Compound 5k (a 1,2,4-triazole derivative) | Tubulin Assembly | 0.66 | Jurkat, RS4;11, HeLa, HT-29, MCF-7 |

Furthermore, research on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has shown significant anticancer activity against human A549 lung epithelial cells. The incorporation of different heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, enhanced this activity, reducing cancer cell viability significantly. This body of evidence strongly suggests that Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, by virtue of its core chemical features, likely functions as an inhibitor of tubulin polymerization, representing its primary mechanism for potential anticancer activity.

Interaction with the Colchicine Binding Site on Tubulin

Derivatives containing the 1-(3,4,5-trimethoxybenzoyl) moiety are recognized as inhibitors of tubulin polymerization that act by binding to the colchicine binding site on β-tubulin. mdpi.comnih.gov This binding site is located at the interface between α- and β-tubulin heterodimers. nih.govnih.gov The interaction of a ligand at this site disrupts the straight conformation of the tubulin heterodimers, leading to a curved structure that is incapable of proper polymerization into microtubules. nih.gov This prevents the formation of the mitotic spindle, a crucial apparatus for cell division.

The 3,4,5-trimethoxyphenyl group, often referred to as the A-ring in structure-activity relationship (SAR) studies, is considered crucial for this interaction. mdpi.com For instance, a series of 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles were synthesized and evaluated for their interaction with tubulin. nih.gov One of the most active compounds in this series, featuring a p-methylphenyl group, demonstrated potent inhibition of tubulin assembly. nih.gov Similarly, another study on 3-aryl/heteroaryl-5-amino-1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazoles found that a derivative designated as 5k strongly inhibited tubulin assembly with an IC₅₀ value of 0.66 µM, which was about half that of the reference compound Combretastatin A-4 (CA-4). nih.gov

Molecular modeling and competitive binding assays confirm that these compounds act as competitive inhibitors of colchicine, indicating they occupy the same binding pocket. nih.gov This mechanism of action—disrupting microtubule dynamics by binding to the colchicine site—is a hallmark of this class of compounds. mdpi.comsigmaaldrich.com

Induction of Cell Cycle Arrest (e.g., G2-M Phase)

A direct consequence of disrupting microtubule dynamics is the arrest of the cell cycle. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis (M phase). When tubulin polymerization is inhibited by agents binding to the colchicine site, the mitotic spindle cannot form correctly, triggering the spindle assembly checkpoint.

This checkpoint activation leads to a halt in cell cycle progression, typically at the G2/M phase. nih.govnih.gov Studies on various cancer cell lines treated with derivatives of 1-(3,4,5-trimethoxybenzoyl) consistently show a significant accumulation of cells in the G2/M phase, as determined by flow cytometry analysis. nih.govnih.govnih.gov For example, a benzimidazole derivative, PPTMB, induced G2/M arrest in prostate cancer cells. nih.govnih.gov This arrest is often accompanied by a corresponding decrease in the proportion of cells in the G1 and S phases. nih.gov The sustained arrest at this checkpoint ultimately prevents cancer cells from dividing and can trigger downstream apoptotic pathways.

Apoptosis Induction in Cancer Cell Lines

Prolonged cell cycle arrest at the G2/M phase is a potent trigger for apoptosis, or programmed cell death. nih.govnih.gov This is a critical mechanism for the anticancer activity of microtubule-targeting agents. nih.gov Various derivatives incorporating the 1-(3,4,5-trimethoxybenzoyl)pyrrolidine structure have been shown to be potent inducers of apoptosis in a range of human cancer cell lines. nih.govnih.govnih.gov The induction of apoptosis is confirmed through various cellular and molecular assays, including the observation of characteristic morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. monash.edumonash.edu

Mitochondrial Pathway Involvement

The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction by microtubule-targeting agents. This pathway is initiated by cellular stress, such as mitotic arrest, and is regulated by the Bcl-2 family of proteins. Research has shown that treatment with 1-(3,4,5-trimethoxybenzoyl) derivatives leads to the activation of this pathway. nih.govnih.gov

Key events in the mitochondrial pathway include a decrease in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c from the mitochondrial intermembrane space into the cytosol. monash.edunih.gov The release of cytochrome c is a critical step, as it leads to the formation of the apoptosome, a protein complex that activates the caspase cascade. nih.govmonash.edu Studies have demonstrated that these compounds can induce phosphorylation of anti-apoptotic proteins like Bcl-2 and down-regulation of others like Mcl-1, further promoting apoptosis. nih.govnih.gov

Activation of Caspase Cascades (e.g., Caspase-3, Caspase-9)

Caspases are a family of cysteine proteases that execute the process of apoptosis. The mitochondrial pathway typically involves the activation of initiator caspase-9, which is recruited to the apoptosome. nih.gov Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3. nih.govmonash.edu

Studies on compounds with the 1-(3,4,5-trimethoxybenzoyl) scaffold have confirmed the activation of this cascade. nih.govnih.govnih.gov Following treatment, cancer cells show increased levels of cleaved (active) caspase-9 and caspase-3. nih.govnih.gov The activation of caspase-3 is a pivotal event, as this enzyme is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.govnih.gov

| Compound Class | Key Apoptotic Events Observed | Cancer Cell Lines | Reference |

|---|---|---|---|

| Benzimidazole Derivative (PPTMB) | Phosphorylation of Bcl-2, Mcl-1 down-regulation, activation of caspase-9 and -3 | Prostate Cancer Cells | nih.govnih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan Derivative (3h) | Cytochrome c release, activation of caspase-3, -8, and -9 | HL-60, U937 | nih.gov |

| Pyrrolo-1,5-benzoxazepines (PBOXs) | Tubulin disruption, PARP degradation | Oral Squamous Carcinoma Cells | nih.gov |

Efficacy Against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov These transporters actively efflux a wide range of chemotherapeutic drugs from the cancer cell, reducing their intracellular concentration and effectiveness.

An important advantage of several compounds based on the 1-(3,4,5-trimethoxybenzoyl) structure is their ability to circumvent P-gp-mediated resistance. nih.govnih.govnih.gov Studies have shown that these agents retain their potent antiproliferative activity in cancer cell lines that are resistant to conventional drugs like paclitaxel and vincristine. nih.gov For example, the benzimidazole derivative PPTMB displayed similar IC₅₀ values against P-gp-rich NCI/ADR-RES cells and their sensitive counterparts, indicating that it is not a substrate for P-gp. nih.govnih.gov Similarly, a pyrrole (B145914) derivative was effective against the NCI/ADR-RES doxorubicin-resistant cell line. nih.gov This ability to overcome MDR makes these compounds promising candidates for treating refractory cancers. nih.govacs.org

| Compound | MDR Cell Line | Mechanism | Finding | Reference |

|---|---|---|---|---|

| PPTMB | NCI/ADR-RES (P-gp rich) | Not a substrate for P-gp | Similar IC₅₀ values in resistant and sensitive cells | nih.govnih.gov |

| Pyrrolo-1,5-benzoxazepines (PBOXs) | P-gp or BCRP expressing cells | Not substrates for P-gp or BCRP | Induce apoptosis in resistant cells | nih.gov |

| Compound 15 (Pyrrole derivative) | NCI/ADR-RES | Effective against P-gp overexpressing cells | Strong inhibition of viability | nih.gov |

Antivascular Activity in Cellular Models

In addition to their direct cytotoxic effects on tumor cells, many colchicine-site binding agents also possess potent antivascular activity. nih.govnih.govnih.gov They can disrupt the established tumor vasculature and inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

The antivascular effects of 1-(3,4,5-trimethoxybenzoyl) derivatives have been evaluated in cellular models, most commonly using Human Umbilical Vein Endothelial Cells (HUVECs). nih.govnih.gov In these assays, compounds have been shown to inhibit the formation of capillary-like tube structures, a key step in angiogenesis. nih.gov For example, a 1,2,4-triazole derivative, compound 3c, demonstrated vascular disrupting activity in HUVEC cells comparable to that of CA-4. nih.govnih.gov This dual mechanism of action—direct cytotoxicity combined with antivascular effects—enhances the therapeutic potential of this class of compounds.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent enzymes responsible for degrading the extracellular matrix (ECM). This degradation is essential for cancer cells to invade surrounding tissues and for new blood vessels to form. The pyrrolidine scaffold has been identified as a promising base for the development of potent MMP inhibitors nih.gov.

Among the MMPs, the gelatinases MMP-2 and MMP-9 are particularly implicated in tumor progression, invasion, and metastasis mdpi.comnih.gov. Their activity is crucial for breaking down type IV collagen, a major component of the basement membrane. While direct studies on Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- are limited, research on related structures has established the pyrrolidine ring as an "excellent scaffold from which to design MMP inhibitors" nih.gov. Synthetic MMP inhibitors based on this scaffold have demonstrated low nanomolar activity against several MMP subclasses nih.gov. Specifically, mercaptosulfonamide inhibitors incorporating a pyrrolidine ring show high potency for MMP-2 and MMP-13 and selectivity over other MMPs like MMP-1 and MMP-7 nih.gov. This suggests that compounds built around this core structure can be tailored to selectively target gelatinases, thereby inhibiting key steps in cancer metastasis.

Modulation of Cyclin-Dependent Kinase (CDK) Activity

Cyclin-dependent kinases are key regulatory proteins that control the progression of the cell cycle. Their deregulation is a common feature in many cancers, making them an attractive target for therapeutic intervention nih.gov. The 3,4,5-trimethoxyphenyl moiety, a key feature of the subject compound, has been incorporated into molecules that exhibit inhibitory activity against CDKs. In a study of novel pyrrolizine derivatives, which are structurally related to pyrrolidines, compounds bearing the 3,4,5-trimethoxyphenyl group were found to inhibit multiple oncogenic kinases semanticscholar.org. Molecular docking simulations for these compounds revealed high binding affinities for the ATP-binding pocket of CDK-2, suggesting a direct inhibitory interaction semanticscholar.org. This indicates that the combination of the trimethoxyphenyl group with a pyrrolidine-like core could lead to effective modulation of CDK activity, resulting in cell cycle arrest.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological effectiveness of this class of compounds is highly dependent on its molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different parts of the molecule contribute to its activity, guiding the design of more potent and selective derivatives.

Influence of Substituents on the Pyrrolidine Ring

The pyrrolidine ring is not merely a structural anchor but an essential component for biological activity. SAR studies consistently show that the nature and substitution of this ring are critical determinants of potency.

In the development of a novel thiazole-based antimicrotubule agent, the presence of the pyrrolidin-1-yl group at the C-2 position was found to be essential for its potent antiproliferative activity nih.gov. Even slight modifications to this ring led to a significant loss of function. For example, expanding the five-membered pyrrolidine ring to a six-membered piperazine ring caused a drastic reduction in activity, highlighting the strict spatial requirements for interaction with the biological target nih.gov.

Further SAR studies on related heterocyclic compounds have reinforced this observation. Investigations into pyrrolizine derivatives included variations such as expanding the pyrrolidine ring to a piperidine ring to assess its impact on cytotoxicity semanticscholar.orgnih.gov. These findings collectively underscore that the unsubstituted pyrrolidine ring itself is a key pharmacophoric feature, optimized for potent biological interactions.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolidine-Related Scaffolds

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Thiazole (B1198619) Derivatives | Expansion of pyrrolidine to piperazine ring | Large reduction in antiproliferative activity | nih.gov |

| Pyrrolizine Derivatives | Expansion of pyrrolidine to piperidine ring | Studied as a key modification for SAR | semanticscholar.orgnih.gov |

This table is interactive. Click on the headers to sort.

Contribution of the 3,4,5-Trimethoxybenzoyl Moiety to Activity

The 3,4,5-trimethoxybenzoyl moiety is a critical pharmacophoric feature in a variety of biologically active compounds, particularly those designed as anticancer agents that target tubulin polymerization. semanticscholar.org This structural element is frequently found in potent tubulin polymerization inhibitors and is considered a key tubulin-binding group, playing an essential role in the bioactivity of these molecules. semanticscholar.org Research into the structure-activity relationships (SAR) of compounds bearing this moiety consistently demonstrates its necessity for potent biological effects.

In a notable study involving a series of 2-substituted-4-amino-5-benzoylthiazoles, the 3,4,5-trimethoxybenzoyl group was found to be indispensable for antiproliferative activity. nih.gov The lead compound in this series, 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, exhibited potent, sub-micromolar inhibition of tumor cell growth. nih.gov However, when the 3,4,5-trimethoxybenzoyl moiety was replaced with other benzoyl groups, a dramatic loss of activity was observed. nih.gov Analogs featuring a 3′,4′-dimethoxybenzoyl, various isomeric monomethoxybenzoyl, 4′-chloro, 4′-bromo, or an unsubstituted benzoyl group were all rendered inactive, highlighting the stringent structural requirement of the three methoxy (B1213986) groups at the 3, 4, and 5 positions of the benzoyl ring for potent cytotoxicity. nih.gov

This observation underscores that the specific substitution pattern of the trimethoxyphenyl group is a key determinant of the compound's ability to interact with its biological target, which in this case was identified as tubulin. nih.gov The compound induced G2/M phase arrest in the cell cycle, a characteristic effect of agents that disrupt microtubule dynamics. nih.gov The essential nature of the 3,4,5-trimethoxybenzoyl moiety for this activity profile was thus unequivocally established. nih.gov

Table 1: Effect of Benzoyl Moiety Substitution on Antiproliferative Activity Data sourced from a study on 2-(N-pyrrolidinyl)-4-amino-5-benzoylthiazole derivatives. The table illustrates the potent activity of the compound with the 3,4,5-trimethoxybenzoyl moiety (3f) compared to its inactive analogs (3i-3o) with different benzoyl substitutions.

| Compound | Benzoyl Moiety Substitution | Mean IC50 (µM) across multiple cell lines |

|---|---|---|

| 3f | 3',4',5'-Trimethoxy | Sub-micromolar (Active) |

| 3i | 3',4'-Dimethoxy | >19 (Largely Inactive) |

| 3j | 4'-Methoxy | >200 (Inactive) |

| 3k | 3'-Methoxy | >200 (Inactive) |

| 3l | 2'-Methoxy | >171 (Inactive) |

| 3m | 4'-Chloro | >200 (Inactive) |

| 3n | 4'-Bromo | >200 (Inactive) |

| 3o | Unsubstituted | >200 (Inactive) |

Effect of Different Heterocyclic Scaffolds and Linkers on Biological Profiles

In the same series of 4-aminothiazole derivatives mentioned previously, the heterocyclic substituent at the C-2 position of the thiazole ring was systematically varied. nih.gov Extensive SAR exploration revealed that the pyrrolidin-1-yl ring was the optimal substituent for potent antiproliferative activity. nih.gov Even minor modifications to this five-membered ring, such as expanding it to a six-membered piperazine ring, resulted in a significant decrease in potency. nih.gov Substituting the pyrrolidine with other groups like piperidine, morpholine, or various alkylamino chains also led to a substantial loss of activity, demonstrating the specific importance of the pyrrolidine scaffold in this molecular context. nih.gov

Further research into other molecular frameworks reinforces the importance of the heterocyclic core. Studies on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the introduction of different azole rings (such as 1,3,4-oxadiazolethione and 4-aminotriazolethione) through a linker could significantly enhance anticancer activity against human lung epithelial cells. mdpi.comdntb.gov.ua Similarly, incorporating the 3,4,5-trimethoxybenzoyl group into a benzo[b]thiophene scaffold produced compounds with potent antiproliferative effects that induced G2/M phase arrest and apoptosis. nih.gov Another class of compounds, 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, also exhibited significant antiproliferative and antitubulin activities, showcasing the versatility of the triazole scaffold in this context. nih.gov

The linker connecting the trimethoxybenzoyl moiety and the heterocyclic core can also be a key determinant of activity. In a study on pyrrolizine derivatives, compounds with a benzamide (B126) linker showed higher cytotoxicity compared to those with a Schiff base (imine) linker, indicating that the nature and conformation of the linker are critical for optimal biological function. semanticscholar.org

Table 2: Influence of C-2 Heterocyclic Scaffold on Antiproliferative Activity of 4-Amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles Data derived from a study on 4-aminothiazole derivatives. nih.gov The table highlights the superior activity of the compound bearing a pyrrolidine ring (3f) compared to analogs with other heterocyclic or acyclic substituents at the C-2 position.

| Compound | Substituent at C-2 Position | Mean IC50 (µM) across multiple cell lines |

|---|---|---|

| 3a | Methylamino | >100 (Largely Inactive) |

| 3b | Dimethylamino | >60 (Largely Inactive) |

| 3c | Ethylamino | >100 (Largely Inactive) |

| 3d | Morpholin-4-yl | >20 (Largely Inactive) |

| 3e | Piperidin-1-yl | >10 (Largely Inactive) |

| 3f | Pyrrolidin-1-yl | Sub-micromolar (Active) |

| 3g | 4-Methylpiperazin-1-yl | >8 (Largely Inactive) |

Applications in Chemical Biology and Advanced Materials

Utilization as Molecular Probes for Biological Research

Currently, there is limited specific information available in the scientific literature regarding the direct utilization of Pyrrolidine (B122466), 1-(3,4,5-trimethoxybenzoyl)- as a molecular probe for biological research. While fluorescent probes for the detection of pyrrolidine itself have been developed, the application of this specific compound as a probe for other biological targets has not been extensively reported. nih.govmdpi.com

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- and its analogs are valuable intermediates in organic synthesis. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, and the trimethoxybenzoyl moiety can influence the biological activity and physicochemical properties of the final products.

Precursors for Bioactive Molecule Synthesis

A significant application of derivatives of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- is in the synthesis of novel bioactive molecules, particularly those with potential anticancer properties. Research has demonstrated that the related compound, 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, serves as a key precursor for a variety of heterocyclic compounds. nih.gov

In one study, this precursor was used to synthesize a series of derivatives including hydrazones, N-ethylhydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles. nih.gov These synthetic modifications are aimed at exploring the structure-activity relationship and identifying compounds with enhanced biological effects.

Table 1: Bioactive Derivatives Synthesized from a 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine Precursor

| Derivative Class | Example of Synthesized Ring Structure | Potential Biological Activity |

|---|---|---|

| Hydrazones | N'-(substituted-benzylidene)-5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide | Anticancer |

| Pyrroles | 2,5-dimethyl-1-(5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbonyl)-1H-pyrrole | Anticancer |

| Oxadiazoles | 5-(5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)-1,3,4-oxadiazole-2(3H)-thione | Anticancer |

| Triazoles | 4-amino-5-(5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl)-4H-1,2,4-triazole-3-thiol | Anticancer |

This table is based on data from the synthesis of derivatives from 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid. nih.gov

The research findings indicated that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity against human A549 lung epithelial cells. nih.gov This highlights the importance of the 1-(3,4,5-trimethoxybenzoyl)pyrrolidine scaffold as a starting point for the development of new therapeutic agents.

Application in Bioconjugation Chemistry (e.g., Thiol-Maleimide Click Reactions for Related Dione (B5365651) Derivatives)

While direct applications of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- in bioconjugation are not widely documented, related pyrrolidine-dione derivatives are relevant to this field, particularly in the context of thiol-maleimide "click" chemistry. This type of reaction is a cornerstone of bioconjugation, allowing for the stable linkage of molecules to proteins and other biomolecules. researchgate.netnih.gov

The thiol-maleimide reaction involves the Michael addition of a thiol group (often from a cysteine residue in a protein) to the double bond of a maleimide (B117702). researchgate.netnih.gov This forms a stable thioether bond. Pyrrolidine-2,5-dione, also known as succinimide (B58015), is the core structure of maleimide. Therefore, dione derivatives of pyrrolidine are central to this chemical transformation. The stability of the resulting conjugate is a critical factor, and research has focused on strategies to prevent the reversal of the reaction, known as a retro-Michael reaction. researchgate.netnih.gov

Table 2: Key Features of Thiol-Maleimide Click Chemistry

| Feature | Description |

|---|---|

| Reactants | Thiol (e.g., from cysteine), Maleimide (a pyrrolidine-2,5-dione derivative) |

| Reaction Type | Michael Addition |

| Bond Formed | Thioether |

| Key Advantage | High selectivity and efficiency under mild, often physiological, conditions |

| Potential Issue | Reversibility (retro-Michael reaction) and hydrolysis of the succinimide ring |

This table summarizes the general principles of thiol-maleimide bioconjugation. researchgate.netnih.gov

Potential in Polymer Synthesis and Materials Science (for related derivatives)

Derivatives of pyrrolidine are utilized in the synthesis of functional polymers with potential applications in materials science and biomedicine. While there is no specific literature on polymers derived directly from Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)-, research on related structures demonstrates the versatility of the pyrrolidine motif in polymer chemistry.

For instance, pyrrolidine-based catalytic microporous organic polymers have been developed. These materials can act as catalysts for various chemical reactions. Furthermore, end-functionalized polymeric systems derived from pyrrolidine have been synthesized and evaluated for their potential in gene therapy, showing good biocompatibility and transfection efficiency.

Components in Supramolecular Chemistry

There is currently a lack of specific information in the scientific literature regarding the role of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- as a component in supramolecular chemistry. While related structural motifs, such as amides, are known to participate in the formation of supramolecular assemblies through hydrogen bonding, the specific contribution of this compound to self-assembling systems has not been detailed.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone for the analysis of synthetic compounds like Pyrrolidine (B122466), 1-(3,4,5-trimethoxybenzoyl)-. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability. Given its molecular structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent viable analytical options.

HPLC is a highly suitable method for the analysis of Pyrrolidine, 1-(3,4,5-trimethoxybenzoyl)- due to the compound's polarity and aromatic nature, which allows for strong ultraviolet (UV) absorbance. Reversed-phase HPLC is the most common mode used for compounds of this type.